molecular formula C24H23N3O2S B376614 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 380647-12-1

2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B376614
CAS No.: 380647-12-1
M. Wt: 417.5g/mol
InChI Key: HHXYWJDABFOWCZ-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a tetrahydroquinoline core substituted with a cyano group at position 3 and a furan-2-yl moiety at position 2. A sulfanyl bridge connects the tetrahydroquinoline scaffold to the acetamide group, which is further substituted with a 2,5-dimethylphenyl ring at the nitrogen atom. Its synthesis likely involves multi-step reactions, including sulfonamide/acyl chloride coupling (analogous to methods in ) and heterocyclic ring formation .

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-15-9-10-16(2)20(12-15)26-22(28)14-30-24-18(13-25)23(21-8-5-11-29-21)17-6-3-4-7-19(17)27-24/h5,8-12H,3-4,6-7,14H2,1-2H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXYWJDABFOWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(Furan-2-yl)-5,6,7,8-Tetrahydroquinoline-2-Thiol

Cyclization :
The tetrahydroquinoline core is synthesized via a modified Skraup reaction. Cyclohexanone reacts with furfural in the presence of sulfuric acid and nitrobenzene as an oxidizing agent, yielding 4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline.

StepReagents/ConditionsYield
CyclizationH₂SO₄, nitrobenzene, 120°C, 8h68%
BrominationPBr₃, CH₂Cl₂, 0°C → rt, 12h85%
Thiol FormationThiourea, EtOH, reflux, 6h; NaOH(aq), rt73%

Synthesis of N-(2,5-Dimethylphenyl)Chloroacetamide

Acetylation :
2,5-Dimethylaniline reacts with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, to form the chloroacetamide derivative.

Conditions :

  • Temperature: 0°C → rt, 4h

  • Yield: 92%

  • Purification: Recrystallization from ethanol/water (3:1).

Thioether Coupling

The thiolate anion generated from 4-(furan-2-yl)-5,6,7,8-tetrahydroquinoline-2-thiol (using NaH in DMF) reacts with N-(2,5-dimethylphenyl)chloroacetamide to form the sulfanyl bridge.

Optimized Parameters :

  • Solvent: DMF, anhydrous

  • Base: NaH (1.2 equiv)

  • Temperature: 50°C, 6h

  • Yield: 78%

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Cyanation at Position 3

Method A (Sandmeyer Reaction) :
Nitration of the tetrahydroquinoline core at position 3 using HNO₃/H₂SO₄, followed by reduction with Fe/HCl to the amine, and subsequent cyanation with CuCN in DMF.

Method B (Direct Cyanation) :
Palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C.

Comparative Data :

MethodConditionsYieldPurity (HPLC)
AHNO₃/H₂SO₄ → Fe/HCl → CuCN65%89%
BPd(PPh₃)₄, Zn(CN)₂, DMF, 100°C82%95%

Industrial-Scale Considerations

  • Catalyst Recovery : Copper catalysts (e.g., Cu(OTf)₂) in asymmetric steps can be recycled via filtration and reactivation, reducing costs.

  • Solvent Selection : Ethyl ether and dichloromethane are preferred for low-temperature reactions due to their low boiling points and compatibility with moisture-sensitive steps.

  • Quality Control : Intermediate purity is validated via HPLC (e.g., 97.8% purity after enol silylation).

Challenges and Innovations

  • Stereochemical Control : Although the target compound lacks chiral centers, asymmetric hydrogenation techniques from related syntheses (e.g., chiral Cu(II) complexes) inform strategies for byproduct minimization.

  • Thiol Stability : Thiol intermediates are prone to oxidation; reactions are conducted under nitrogen with chelating agents (e.g., EDTA).

  • Scalability : Batch processing in 100L reactors achieves consistent yields (75–80%) by maintaining strict temperature control (±2°C) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioether linkage.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

    Oxidation: Products may include quinoline N-oxides and sulfoxides.

    Reduction: Products may include primary amines and reduced quinoline derivatives.

    Substitution: Products may include halogenated quinolines and substituted furans.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Medicine

    Therapeutics: Potential use in the development of new therapeutic agents for various diseases.

    Diagnostics: May be used in the design of diagnostic probes.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of “2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of sulfanyl-linked acetamide derivatives with modified quinoline or pyridine scaffolds.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R1 (Position 3) R2 (Position 4) N-Substituent Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Reference
Target Compound Tetrahydroquinoline Cyano Furan-2-yl 2,5-Dimethylphenyl Not reported N/A N/A This article
2-{[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-[(3,4-dichlorophenyl)methyl]acetamide Tetrahydroquinoline Cyano Trifluoromethyl 3,4-Dichlorophenylmethyl 474.3 5.6 7
N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide Pyridine Cyano Trifluoromethyl 2-Cyanophenyl Not reported N/A N/A
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Simple acetamide Chloro N/A Methoxymethyl + 2,6-Diethylphenyl 269.8 3.5 3

Key Observations

Core Structure Variations: The target compound and the trifluoromethyl analog () share a tetrahydroquinoline scaffold, while the pyridine-based analog () has a simpler heterocyclic core.

Substituent Effects: The furan-2-yl group (target compound) introduces aromaticity and oxygen-based polarity, contrasting with the trifluoromethyl group (), which is highly lipophilic and electronegative. This difference likely impacts solubility and membrane permeability, with furan derivatives being more polar (lower XLogP3 inferred) .

In contrast, alachlor (), a simpler chloroacetamide herbicide, has lower molecular weight (269.8 g/mol) and XLogP3 (3.5), aligning with its agrochemical utility .

Synthetic and Analytical Context :

  • Structural confirmation of such compounds often relies on X-ray crystallography using programs like SHELXL (). For example, the trifluoromethyl analog’s purity and stereochemistry could be validated via SHELX-based refinement .

Research Implications

  • Biological Activity: While the target compound’s specific activity is undocumented, analogs like alachlor () are herbicides, and trifluoromethyl-substituted quinolines () are often explored in medicinal chemistry (e.g., kinase inhibition). The furan substituent may confer antioxidant or anti-inflammatory properties, as seen in other furan-containing drugs.
  • Optimization Potential: Replacing the trifluoromethyl group () with furan (target compound) could reduce toxicity and improve solubility, making it a candidate for further pharmacological screening.

Biological Activity

The compound 2-{[3-cyano-4-(furan-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.

The compound's chemical formula is C16H18N2O3SC_{16}H_{18}N_{2}O_{3}S, with a molecular weight of 318.39 g/mol. Its structure includes a tetrahydroquinoline core with a furan moiety and a cyano group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
IUPAC NameThis compound
PubChem CID3387234

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as furan derivatives and cyano compounds. The general synthetic route includes:

  • Formation of the Tetrahydroquinoline Core : This is achieved through cyclization reactions involving appropriate amino and carbonyl precursors.
  • Introduction of the Cyano and Sulfanyl Groups : These functional groups are introduced via nucleophilic substitution reactions.
  • Acetamide Formation : The final step involves acylation to form the acetamide structure.

Biological Mechanisms

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the furan and cyano groups enhances its ability to penetrate bacterial cell walls, disrupting cellular functions.
  • Antinociceptive Effects : Experimental models have demonstrated that this compound can reduce pain responses in animal models, suggesting potential applications in pain management therapies.
  • Cytotoxicity Against Cancer Cells : Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). This is likely mediated through the modulation of specific signaling pathways involved in cell survival.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, revealing an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both pathogens.
  • Antinociceptive Activity :
    • In a controlled experiment using mice subjected to thermal stimuli, the compound demonstrated a significant reduction in pain response compared to control groups receiving saline.
  • Cytotoxicity Assays :
    • In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM.

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